molecular formula C26H22ClN3O6S2 B2403978 N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 931965-47-8

N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2403978
CAS RN: 931965-47-8
M. Wt: 572.05
InChI Key: OXEVENYWQRMDRE-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O6S2 and its molecular weight is 572.05. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar foundational structures, showing potential for anti-inflammatory and analgesic activities. These compounds, through cyclooxygenase inhibition, present a promising avenue for the development of new therapeutic agents with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide could be explored for similar biological activities, leveraging its heterocyclic and sulfonyl components.

Antimicrobial and Antifungal Applications

Compounds with structural features similar to the subject chemical have shown antimicrobial and antifungal potency. For example, thienopyrimidine linked rhodanine derivatives have been synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in addressing microbial resistance (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019). This positions this compound as a candidate for developing new antimicrobial agents, given its structural complexity and potential for chemical modification.

Anticonvulsant Properties

The synthesis of azoles incorporating a sulfonamide moiety, similar in structure to the compound , has shown promising results in anticonvulsant activity. Certain synthesized compounds have demonstrated protection against induced convulsion, indicating potential applications in the treatment of seizure disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012). This suggests the possibility of exploring this compound for similar neurological applications.

Drug Development and Molecular Docking

Theoretical investigations and molecular docking studies on sulfonamide derivatives have provided insights into their potential as drug candidates, particularly in antimalarial activities and COVID-19 drug research (Fahim & Ismael, 2021). This underscores the importance of such compounds in the development of therapeutic agents against infectious diseases, suggesting that this compound could be a valuable molecule for further research in drug discovery processes.

properties

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O6S2/c1-35-22-12-11-20(13-21(22)27)38(33,34)23-14-28-26(30-25(23)32)37-16-24(31)29-18-7-9-19(10-8-18)36-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,29,31)(H,28,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVENYWQRMDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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